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Compound of Interest

Compound Name: 2-Nitro-1-propanol

Cat. No.: B1209518

An In-depth Technical Guide to 2-Nitro-1-propanol: Molecular Structure and Stereoisomerism

For researchers, scientists, and professionals engaged in drug development, a comprehensive
understanding of the molecular architecture and stereochemical nature of organic compounds
is paramount. This document provides a detailed examination of 2-nitro-1-propanol, a
versatile nitro alcohol with applications in various chemical syntheses.

Molecular Structure and Identification

2-Nitro-1-propanol is an organic compound featuring a three-carbon propanol backbone
substituted with a nitro group. Its systematic IUPAC name is 2-nitropropan-1-ol.[1] The
molecule consists of a primary alcohol (-CH20H) at position C1 and a nitro group (-NO2) at
position C2.[2] This arrangement of functional groups is key to its chemical reactivity and
physical properties.

Table 1: Chemical Identifiers for 2-Nitro-1-propanol
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Identifier Value

IUPAC Name 2-nitropropan-1-ol[1]
CAS Number 2902-96-7
Molecular Formula Cs3H7NO3[1]
Molecular Weight 105.09 g/mol

Canonical SMILES

CC(CO)--INVALID-LINK--[O-][1]

InChl Key

PCNWBUOSTLGPMI-UHFFFAOYSA-N

The presence of the electron-withdrawing nitro group significantly influences the molecule's

polarity and reactivity.[2]

Physicochemical Properties

2-Nitro-1-propanol is a colorless to pale yellow liquid with a mild odor.[2] It exhibits limited

solubility in water but is soluble in many organic solvents.[2][3] A summary of its key

physicochemical properties is presented below.

Table 2: Physicochemical Properties of 2-Nitro-1-propanol

Property Value

Appearance Colorless to pale yellow liquid[2]
Boiling Point 72-74 °C at 1 mmHg[3]

Density 1.185 g/mL at 25 °C[3]

Refractive Index (n2°/D)

1.439

Flash Point

101 °C (213.8 °F) - closed cup

Water Solubility

Slightly soluble[3]
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Stereoisomerism: The Chiral Nature of 2-Nitro-1-
propanol

A critical aspect of 2-nitro-1-propanol's molecular structure is its chirality. The carbon atom at
the second position (C2) is bonded to four different substituent groups: a methyl group (-CHs),
a hydroxymethyl group (-CH20H), a nitro group (-NO2), and a hydrogen atom. This makes C2 a
chiral center, also known as a stereocenter.[2]

Due to the presence of this single chiral center, 2-nitro-1-propanol can exist as a pair of non-
superimposable mirror images called enantiomers. These are designated as (R)-2-nitro-1-
propanol and (S)-2-nitro-1-propanol. While possessing identical physical properties in an
achiral environment (e.g., boiling point, density), enantiomers rotate plane-polarized light in
equal but opposite directions. In chemical and biological systems, they can exhibit significantly
different activities.

Typically, the synthesis of 2-nitro-1-propanol via conventional methods, such as the Henry
reaction, results in a racemic mixture—an equimolar mixture of both (R) and (S) enantiomers.
[2] Consequently, the bulk material is optically inactive. The separation of these enantiomers, a
process known as chiral resolution, is necessary for applications where stereochemical purity is
required.

Since 2-nitro-1-propanol contains only one stereocenter, it does not have diastereomers,
which are stereoisomers that are not mirror images of each other and arise in molecules with
two or more chiral centers.
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Stereoisomers of 2-Nitro-1-propanol

(R)-2-nitro-1-propanol (S)-2-nitro-1-propanol

Enantiomers
(Non-superimposable mirror images)

Click to download full resolution via product page

Enantiomers of 2-Nitro-1-propanol.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-nitro-1-
propanol.

Table 3: Key Spectroscopic Data for 2-Nitro-1-propanol
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Spectroscopy Key Features

Data available, typically showing signals for -

1H NMR

CHs, -CH, -CH20H, and -OH protons.[4][5]

Data available, confirming the three distinct
13C NMR _

carbon environments.[1]

Characteristic peaks for O-H (alcohol, broad), C-
IR Spectroscopy H (aliphatic), and N=O (strong, asymmetric and

symmetric stretches of the NO2 group).[1]

M Spect . Electron ionization (El) mass spectra are
ass Spectrometry _ . .
available for fragmentation analysis.[1]

Experimental Protocols
Synthesis of 2-Nitro-1-propanol via the Henry Reaction

The most common method for synthesizing 2-nitro-1-propanol is the Henry (or nitroaldol)
reaction.[6] This reaction involves the base-catalyzed carbon-carbon bond formation between a
nitroalkane (nitroethane) and an aldehyde (formaldehyde).[6][7]

Detailed Methodology:

Reaction Setup: A suspension of a base, such as calcium oxide (33 g), is prepared in water
(800 mL) in a reaction vessel equipped with a stirrer and cooling system.[8]

» Reagent Addition: A mixture of nitroethane (75 g), 37% formaldehyde (75 mL), and methanol
(30 mL) is slowly added to the basic suspension while maintaining the temperature at
approximately 25 °C.[8]

e Reaction: The mixture is agitated vigorously for about 15 minutes to facilitate the reaction.[8]
o Workup:

o The reaction mixture is added to water (100 mL) and neutralized by bubbling carbon
dioxide through the solution for 15 minutes. This precipitates the calcium catalyst as
calcium carbonate.[8]
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o Air is then passed through the mixture for 15 minutes.[8]

o The mixture is filtered to remove the solid precipitate. The filtrate may be passed through
an ion-exchange column to remove any remaining inorganic ions.[8]

o Purification:

o The filtrate is concentrated under reduced pressure (15 mm) at a temperature of 65 °C.[8]

o The crude product, 2-nitro-1-propanol, is then purified by vacuum distillation at a
pressure of 0.5-1 mm over a temperature range of 74-84 °C.[8] This protocol has reported
yields around 58-61%.[8]
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Synthesis Workflow for 2-Nitro-1-propanol

1. Reagent Mixing
Nitroethane + Formaldehyde
in Methanol

l

2. Reaction
Add to base (e.g., CaO)
suspension at ~25°C.
Agitate for 15 min.

'

3. Workup
Neutralize with COs2.
Filter to remove catalyst.

'

4. Concentration
Remove solvent under
reduced pressure.

'

5. Purification
Vacuum Distillation
(0.5-1 mmHg, 74-84°C)

Pure 2-Nitro-1-propanol

Click to download full resolution via product page

Workflow for the synthesis of 2-Nitro-1-propanol.
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General Protocol for Chiral Resolution

While a specific, widely-cited protocol for the resolution of 2-nitro-1-propanol is not readily
available, a general approach involves derivatization with a chiral resolving agent to form
diastereomers, which can then be separated by conventional techniques like chromatography
or crystallization.

General Methodology:

» Derivatization: The racemic 2-nitro-1-propanol is reacted with a single enantiomer of a
chiral resolving agent (e.g., (R)-(-)-a-methoxyphenylacetic acid) to form a mixture of
diastereomeric esters.[9]

o Separation: The resulting diastereomers, having different physical properties, are separated
using techniques such as fractional crystallization or column chromatography.

e Hydrolysis: The separated diastereomers are then hydrolyzed to cleave the ester bond,
yielding the individual (R) and (S) enantiomers of 2-nitro-1-propanol, which can be purified.
The chiral auxiliary can often be recovered and reused.

This technical guide provides a foundational understanding of the molecular structure,
stereoisomerism, and key experimental considerations for 2-nitro-1-propanol, serving as a
valuable resource for its application in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["2-Nitro-1-propanol molecular structure and
stereoisomerism”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209518#2-nitro-1-propanol-molecular-structure-and-
stereoisomerism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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